molecular formula C19H17NO5 B11938990 Ethyl (4-((3-amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetate CAS No. 301538-64-7

Ethyl (4-((3-amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetate

Cat. No.: B11938990
CAS No.: 301538-64-7
M. Wt: 339.3 g/mol
InChI Key: MGGYHCKHJAPCEN-UHFFFAOYSA-N
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Description

Ethyl (4-((3-amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetate is a complex organic compound with the molecular formula C19H17NO5 and a molecular weight of 339.351 g/mol . This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-((3-amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetate typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through various methods, including the cyclization of appropriate precursors under specific conditions . The amino group is then introduced via nucleophilic substitution or other suitable reactions. The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-((3-amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially forming new compounds with different properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism by which Ethyl (4-((3-amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses . The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Ethyl (4-((3-amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetate include other benzofuran derivatives and esters with similar functional groups . Examples include:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for targeted research and applications .

Properties

CAS No.

301538-64-7

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

ethyl 2-[4-(3-amino-1-benzofuran-2-carbonyl)phenoxy]acetate

InChI

InChI=1S/C19H17NO5/c1-2-23-16(21)11-24-13-9-7-12(8-10-13)18(22)19-17(20)14-5-3-4-6-15(14)25-19/h3-10H,2,11,20H2,1H3

InChI Key

MGGYHCKHJAPCEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N

Origin of Product

United States

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